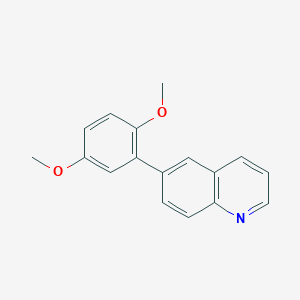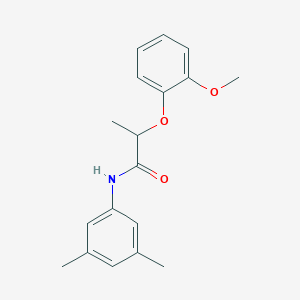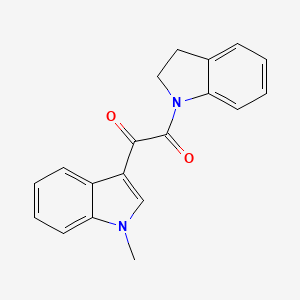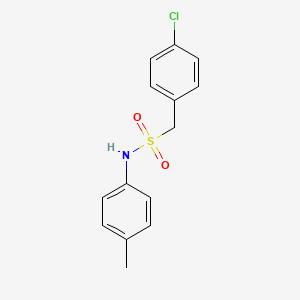
6-(2,5-dimethoxyphenyl)quinoline trifluoroacetate
Overview
Description
6-(2,5-dimethoxyphenyl)quinoline trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 2,5-dimethoxyphenethylamine, which is a naturally occurring compound found in some plants.
Scientific Research Applications
6-(2,5-dimethoxyphenyl)quinoline trifluoroacetate has various scientific research applications. One of the most significant applications is in the field of neuroscience. It has been found to act as a selective serotonin receptor agonist, which makes it a potential candidate for the treatment of depression, anxiety, and other related disorders. Additionally, it has been shown to have neuroprotective effects and can help in the prevention of neuronal damage caused by oxidative stress.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxyphenyl)quinoline trifluoroacetate is not fully understood. However, it is known to act as a selective serotonin receptor agonist. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By acting on serotonin receptors, this compound can modulate the release of serotonin and other neurotransmitters, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. Additionally, it has been found to have antioxidant properties, which can help in the prevention of oxidative stress-induced neuronal damage.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 6-(2,5-dimethoxyphenyl)quinoline trifluoroacetate is its selectivity towards serotonin receptors. This makes it a potential candidate for the treatment of various neuropsychiatric disorders. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in certain experimental setups.
Future Directions
There are several future directions for the research on 6-(2,5-dimethoxyphenyl)quinoline trifluoroacetate. One of the most significant directions is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further research is needed to understand the mechanism of action of this compound fully. This can help in the development of more targeted treatments for neuropsychiatric disorders. Finally, more research is needed to explore the potential applications of this compound in other fields, such as cancer research and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound with various scientific research applications. Its selective serotonin receptor agonist properties make it a potential candidate for the treatment of neuropsychiatric disorders. However, further research is needed to understand its mechanism of action fully, develop more efficient synthesis methods, and explore its potential applications in other fields.
properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-14-6-8-17(20-2)15(11-14)12-5-7-16-13(10-12)4-3-9-18-16/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHBFJXBTUBMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4426258.png)
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426267.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4426283.png)

![1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4426294.png)
![N-butyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4426302.png)
![[4-(cyclopropylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B4426312.png)
![({1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B4426320.png)
![4,7,7-trimethyl-N-(2-methyl-8-quinolinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4426324.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4426356.png)


